1,4-Dioxaspiro[4.4]nonan-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSSKOXLQOUMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)OCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Spirocyclic Scaffolds in Advanced Molecular Design
Spirocyclic scaffolds are a cornerstone in modern molecular design, offering a level of three-dimensional complexity that is often unattainable with more planar structures. tandfonline.com This inherent three-dimensionality allows for the precise spatial projection of functional groups, which can lead to more specific and potent interactions with biological targets. tandfonline.com The rigidity of many spirocyclic systems, or their limited and well-defined conformations, provides a level of control over the molecule's shape, which is a significant advantage in fields like drug discovery. tandfonline.com
The introduction of a spiro center, a quaternary carbon atom, into a molecule can also enhance its metabolic stability and aqueous solubility, crucial properties for the development of new therapeutic agents. tandfonline.com Despite their potential, the synthesis of these complex structures can be challenging, a factor that has historically limited their widespread use. nih.govresearchgate.net However, advancements in synthetic methodologies are making these valuable scaffolds more accessible to researchers. nih.govresearchgate.net
Overview of Dioxaspiro 4.4 Nonane Architectures and Their Research Importance
The 1,4-dioxaspiro[4.4]nonane framework is a specific type of spirocyclic system where a cyclopentane (B165970) ring is fused to a 1,3-dioxolane (B20135) ring through a common spiro atom. This particular architecture is of interest to chemists for several reasons. The presence of the two oxygen atoms in the dioxolane ring introduces polarity and the potential for hydrogen bonding, which can influence the molecule's physical and biological properties.
Unique Chemical Attributes of the 1,4 Dioxaspiro 4.4 Nonan 6 Amine Framework
General Strategies for the Synthesis of Spiroketals and Spiroamines
The construction of the spiroketal framework has been a subject of extensive research for decades. mdpi.com A predominant and classical strategy involves the acid-catalyzed intramolecular cyclization of a suitable dihydroxyketone precursor. mdpi.com This thermodynamically controlled process often favors the most stable spiroketal isomer. Alternative methods have been developed to circumvent the use of harsh acidic conditions, including transition-metal-catalyzed spiroketalization of alkynyl diols. researchgate.net Oxidative cyclization of hydroxyalkyl-substituted tetrahydropyrans also represents a viable pathway to spiroketal systems. mdpi.com
The synthesis of spiroamines, which incorporate a nitrogen atom at or near the spirocenter, presents a related but distinct set of challenges. These compounds are often accessed through multi-step sequences. A common approach is the catalytic asymmetric synthesis from corresponding prochiral ketones. elifesciences.org Cascade reactions, such as the Pd-catalyzed cascade enantioconvergent aminocarbonylation and intramolecular dearomative nucleophilic aza-addition, have emerged as powerful tools for the efficient construction of chiral (N,N)-spiroketals in high yields and excellent enantioselectivities. elifesciences.org
Direct Synthetic Routes to 1,4-Dioxaspiro[4.4]nonan-6-amine
The synthesis can be initiated from cyclopentanone, which undergoes reaction with bromine in ethylene (B1197577) glycol to produce 6-bromo-1,4-dioxaspiro[4.4]nonane. Subsequent elimination of hydrogen bromide using a base like sodium hydroxide (B78521) in methanol (B129727) affords the alkene, 1,4-Dioxaspiro[4.4]non-6-ene . This alkene serves as a precursor to the key ketone intermediate.
The crucial step is the conversion of the alkene to 1,4-Dioxaspiro[4.4]nonan-6-one . This can be achieved through various oxidation methods, such as ozonolysis followed by a reductive workup, or a Wacker-type oxidation. The resulting ketone is the immediate precursor to the target amine. The final transformation is a reductive amination . This widely used reaction converts a carbonyl group into an amine via an intermediate imine. wikipedia.org In a one-pot procedure, 1,4-Dioxaspiro[4.4]nonan-6-one would be treated with an ammonia (B1221849) source (e.g., ammonia or ammonium (B1175870) acetate) and a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the desired product, 1,4-Dioxaspiro[4.4]nonan-6-amine . The reduction of the spirocyclic ketone precursor, 1,4-dioxaspiro[4.4]nonan-6-one, with sodium borohydride (B1222165) (NaBH₄) to yield the corresponding alcohol, 1,4-Dioxaspiro[4.4]nonan-6-ol, is a known transformation, lending strong support to the feasibility of the reductive amination step.
Enantioselective and Diastereoselective Synthesis of 1,4-Dioxaspiro[4.4]nonan-6-amine and its Stereoisomers
Achieving stereocontrol in the synthesis of spirocyclic systems is paramount, as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. The synthesis of enantiomerically pure or enriched 1,4-Dioxaspiro[4.4]nonan-6-amine requires sophisticated asymmetric strategies.
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. numberanalytics.com In the context of spiroketal synthesis, chiral auxiliaries can be employed in key bond-forming reactions to construct the carbon skeleton with a defined stereochemistry prior to the cyclization step.
A prominent example is the use of Evans' oxazolidinone chiral auxiliaries in asymmetric aldol (B89426) reactions. researchgate.netresearchgate.net These reactions are highly effective for creating stereogenic centers with predictable outcomes. By performing an asymmetric aldol condensation using an Evans auxiliary, a chiral polyketide fragment can be synthesized. Subsequent functional group manipulations and removal of the auxiliary would provide a dihydroxyketone precursor with defined stereocenters, which can then undergo diastereoselective spiroketalization. Although this method is indirect, the reliability and predictability of Evans' asymmetric aldol methodology make it a cornerstone in the synthesis of complex chiral molecules, including precursors to chiral spiroketals. researchgate.net
The development of catalytic asymmetric methods represents a major advancement in the synthesis of chiral spiro compounds, offering high efficiency and atom economy. researchgate.net Various catalytic systems have been successfully applied to the enantioselective synthesis of spiroketals and spiroamines.
Organocatalysis provides a metal-free approach. For instance, a bifunctional aminothiourea catalyst has been shown to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade to produce chiral spiroketals with high enantioselectivity. nih.gov This method relies on multipoint recognition by the catalyst through hydrogen bonding to control the stereochemical outcome. nih.gov
Transition metal catalysis offers a broad spectrum of possibilities. A novel Pd-catalyzed cascade reaction has been developed for the synthesis of chiral (N,N)-spiroketals from racemic starting materials, delivering products with high yields and excellent enantioselectivities. elifesciences.org Another powerful strategy is the use of chiral iridium catalysts. An asymmetric cascade allylation/spiroketalization between 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines, catalyzed by a chiral Ir(I) complex, furnishes unique oxazoline-spiroketals with high diastereo- and enantioselectivity. researchgate.netacs.org Furthermore, chiral N,N'-dioxides complexed with metal ions like Thulium(III) have been used to catalyze asymmetric [3+2] cycloadditions of exocyclic enol ethers with quinones, affording enantioenriched benzannulated spiroketals. acs.org
The table below summarizes key findings from selected catalytic asymmetric approaches to spiroketals.
| Catalyst System | Reaction Type | Substrates | Yield | Stereoselectivity (ee/dr) | Reference |
|---|---|---|---|---|---|
| Aminothiourea | Hemiacetalization/oxy-Michael addition | Hydroxyenones | Up to 94% | Up to 98% ee | nih.gov |
| Chiral N,N'-Dioxides/Tm(OTf)₃ | [3+2] Cycloaddition | Exocyclic enol ethers and p-quinones | Up to 99% | Up to 98% ee | acs.org |
| [Ir(cod)Cl]₂ / Carreira Ligand | Allylation/spiroketalization | 2-(1-hydroxyallyl)phenols and 5-methyleneoxazolines | Up to 86% | >99% ee, >20:1 dr | researchgate.netacs.org |
| Pd-Catalyst / Chiral Ligand | Enantioconvergent aminocarbonylation/aza-addition | Racemic heterobiaryl triflates, CO, amines | High | Excellent | elifesciences.org |
Beyond establishing stereocenters before cyclization, significant progress has been made in controlling the stereochemistry during the spiroketal-forming step itself. These methods often rely on kinetic control rather than thermodynamic stability. mskcc.org
A notable example is the Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides. acs.orgnih.gov This reaction proceeds with retention of configuration at the anomeric carbon, which is contrary to what is often observed in thermodynamically controlled reactions. acs.org The proposed mechanism involves chelation of the Lewis acid to the epoxide and the side-chain hydroxyl group, directing the intramolecular attack. acs.orgresearchgate.net This method provides access to otherwise difficult-to-synthesize "contrathermodynamic" spiroketals with high stereocontrol. nih.gov
Solvent choice can also play a crucial role in directing the stereochemical outcome. For instance, Sc(OTf)₃ has been shown to function as a divergent catalyst in the spirocyclization of certain exo-glycal epoxides depending on the solvent. mskcc.orgresearchgate.net In a coordinating solvent like THF, it acts as a Lewis acid, promoting a kinetically controlled cyclization with inversion of configuration. In a non-coordinating solvent like CH₂Cl₂, it functions as a Brønsted acid source, leading to a thermodynamically controlled cyclization with retention of configuration. mskcc.orgresearchgate.net
The table below highlights results from stereocontrolled cyclization methodologies.
| Method | Catalyst/Reagent | Substrate Type | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Kinetic Spirocyclization | Ti(Oi-Pr)₄ | Glycal Epoxides | Chelation-controlled | Retention of configuration, high stereocontrol | acs.orgnih.govresearchgate.net |
| Kinetic Spirocyclization | Methanol-induced | Glycal Epoxides | Hydrogen-bonding catalysis | Inversion of configuration | mskcc.org |
| Solvent-Dependent Cyclization | Sc(OTf)₃ in THF | exo-Glycal Epoxides | Kinetic control (Lewis acid) | Inversion of configuration | mskcc.orgresearchgate.net |
| Solvent-Dependent Cyclization | Sc(OTf)₃ in CH₂Cl₂ | exo-Glycal Epoxides | Thermodynamic control (Brønsted acid) | Retention of configuration | mskcc.orgresearchgate.net |
Derivatization Strategies for 1,4-Dioxaspiro[4.4]nonan-6-amine
Once 1,4-Dioxaspiro[4.4]nonan-6-amine is synthesized, its primary amine functionality serves as a versatile handle for further derivatization, allowing for the generation of a library of analogs for structure-activity relationship studies. Standard amine chemistry can be readily applied. For example, N-alkylation can be performed with various alkyl halides, and N-acylation with acyl chlorides or anhydrides can introduce a wide range of amide functionalities.
Furthermore, more complex structures can be built from this core. For instance, the primary amine can participate in reductive aminations with other aldehydes or ketones to generate secondary amines with diverse substituents. It can also be used as a nucleophile in ring-opening reactions or as a building block in the synthesis of more elaborate heterocyclic systems. An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been reported starting from abundant primary amine feedstocks, highlighting the utility of primary amines in constructing complex spiro architectures. nih.gov
Alternative strategies involve the synthesis of derivatized spiroketals from functionalized starting materials. For example, novel 1,4-dioxaspiro[4.4]nonane derivatives have been synthesized from oleic acid, demonstrating that long alkyl chains can be incorporated into the spiroketal framework. researchgate.net This approach allows for the introduction of functionality at different positions of the spirocyclic system before the final amine installation.
Chemical Transformations Involving the Amine Moiety
The primary amine group of 1,4-dioxaspiro[4.4]nonan-6-amine is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These reactions typically target the nucleophilicity of the nitrogen atom.
Common transformations include:
Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing a vast range of substituents that can modulate the compound's physicochemical properties.
Alkylation and Arylation: N-alkylation and N-arylation introduce alkyl or aryl groups onto the nitrogen atom. Reductive amination of the primary amine with aldehydes or ketones is a common and efficient method for synthesizing secondary and tertiary amines.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are important pharmacophores in drug discovery.
Oxidation: The amine functionality can be oxidized. For instance, controlled oxidation can lead to the formation of N-oxides, which can alter the compound's biological activity and solubility. google.com More vigorous oxidation can potentially yield nitroso or nitro compounds.
These transformations are crucial for structure-activity relationship (SAR) studies, enabling fine-tuning of the molecule's properties for specific applications.
Table 1: Selected Chemical Transformations of the Amine Moiety
| Reaction Type | Typical Reagents | Product Class | Significance |
|---|---|---|---|
| Acylation | R-COCl, (RCO)₂O | Amide | Introduces diverse R-groups, modulates polarity. |
| Sulfonylation | R-SO₂Cl | Sulfonamide | Creates stable, often crystalline, derivatives. |
| Reductive Amination | R'R''C=O, NaBH₃CN | Secondary/Tertiary Amine | Controlled N-alkylation. |
| Urea Formation | R-N=C=O | Urea | Introduces hydrogen bond donors/acceptors. |
| Oxidation | m-CPBA, H₂O₂ | N-Oxide | Modulates solubility and metabolic profile. google.com |
Functional Group Interconversions on the Spiro[4.4]nonane Ring System
Beyond modifying the amine, the spiro[4.4]nonane framework itself can be subjected to various functional group interconversions (FGIs). These transformations are key to accessing a wider range of analogs where the core structure is altered. A common precursor for 1,4-dioxaspiro[4.4]nonan-6-amine is the corresponding ketone, 1,4-dioxaspiro[4.4]nonan-6-one, which is synthesized from cyclopentanone. The ketone can be converted to the alcohol, 1,4-dioxaspiro[4.4]nonan-6-ol, via reduction.
Key FGIs on the spiro[4.4]nonane ring include:
Reduction of Ketones: The carbonyl group at C6 can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride, yielding the corresponding alcohol. This introduces a new chiral center and a site for further functionalization.
Oxidation of Alcohols: Conversely, the secondary alcohol can be oxidized back to the ketone using reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation.
Nucleophilic Addition to Ketones: The ketone can react with various nucleophiles (e.g., Grignard reagents, organolithiums) to form tertiary alcohols, allowing for the introduction of carbon-based substituents at the C6 position.
Elimination Reactions: Dehydration of the alcohol can generate an alkene, such as 1,4-dioxaspiro[4.4]non-6-ene, introducing unsaturation into the five-membered ring.
Ring-Opening and Recyclization: The dioxolane ring (the ketal) can be sensitive to acidic conditions. This property can be exploited for deprotection to reveal the parent diketone or for more complex rearrangements and transformations.
These FGIs are essential for creating analogs with different stereochemistry and substitution patterns on the carbocyclic portion of the spiro system. nih.gov
Table 2: Functional Group Interconversions on the Spiro[4.4]nonane Core
| Starting Functional Group | Transformation | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Ketone (at C6) | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Secondary Alcohol (at C6) | Oxidation | PCC, DMP, Swern | Ketone |
| Ketone (at C6) | Grignard Addition | R-MgBr | Tertiary Alcohol |
| Secondary Alcohol (at C6) | Dehydration | H₂SO₄ (conc.), heat | Alkene |
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are a powerful tool for rapidly generating molecular diversity. researchgate.net For the 1,4-dioxaspiro[4.4]nonane scaffold, MCRs can be designed to incorporate the amine functionality into a more complex heterocyclic system in a highly efficient manner.
Examples of MCRs applicable to 1,4-dioxaspiro[4.4]nonan-6-amine or its precursors include:
Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. Using 1,4-dioxaspiro[4.4]nonan-6-amine in an Ugi reaction would lead to the formation of complex α-acylamino-carboxamide derivatives, introducing four points of diversity in a single step.
Passerini Reaction: A three-component reaction between a carboxylic acid, an oxo-component (like 1,4-dioxaspiro[4.4]nonan-6-one), and an isocyanide to form α-acyloxy-carboxamides.
Tandem Reactions: One-pot tandem protocols, such as a decarboxylative coupling followed by a 1,3-dipolar cycloaddition, can be used to synthesize highly functionalized triazoles. acs.org An analog of the target amine could be incorporated into such a sequence to build complex heterocyclic structures.
The use of MCRs represents a highly atom- and step-economical approach to building libraries of spirocyclic compounds for screening in drug discovery and materials science.
Green Chemistry Approaches in Dioxaspiro[4.4]nonane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 1,4-dioxaspiro[4.4]nonanes to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
Key green chemistry strategies include:
Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. Gold-catalyzed cyclization reactions have been shown to produce dioxaspiro[4.4]nonane derivatives in high yields under mild conditions, representing an efficient and atom-economical approach. mdpi.com
Alternative Energy Sources: Sonochemical methods, which utilize ultrasound to promote reactions, have been successfully employed in the synthesis of 1,4-dioxaspiro compounds. researchgate.net This technique can often reduce reaction times, increase yields, and operate at lower temperatures compared to conventional heating. researchgate.net
Electro-organic Synthesis: Electrochemical methods are emerging as a sustainable alternative to traditional redox reactions, as they eliminate the need for hazardous and wasteful chemical oxidants or reductants. researchgate.net
Use of Safer Solvents: The replacement of hazardous solvents with more environmentally benign alternatives, such as water, ethanol, or solvent-free conditions, is a core principle of green chemistry.
By integrating these methods, the synthesis of 1,4-dioxaspiro[4.4]nonan-6-amine and its derivatives can be made more sustainable and efficient.
Table 3: Comparison of Green Synthetic Methods
| Green Method | Principle | Advantages | Reference |
|---|---|---|---|
| Sonochemistry | Use of ultrasound irradiation | Reduced reaction times, milder conditions, higher yields. | researchgate.net |
| Gold Catalysis | Catalytic cyclization | High efficiency, mild conditions, atom economy. | mdpi.com |
| Electro-synthesis | Electrochemical redox reactions | Avoids hazardous chemical oxidants/reductants. | researchgate.net |
Reactivity Profile of the Amine Functional Group
The primary amine group at the C6 position is a key center of reactivity, readily participating in a variety of fundamental organic reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, providing pathways to a wide array of derivatives.
Common reactions involving the amine moiety include:
Acylation: Reaction with acyl chlorides or anhydrides to form corresponding amides. For example, treatment with acetic anhydride (B1165640) can yield N-(1,4-dioxaspiro[4.4]nonan-6-yl)acetamide. thieme-connect.com
Urea and Thiourea Formation: The amine can react with isocyanates or isothiocyanates to produce urea or thiourea derivatives, respectively. This reaction is fundamental in creating molecules with potential biological activity due to the hydrogen bonding capabilities of the urea group. smolecule.com
Alkylation and Arylation: The amine undergoes alkylation with alkyl halides. Furthermore, palladium-catalyzed cross-coupling reactions with aryl bromides, in the presence of ligands like (±)-BINAP, can be used to form N-aryl derivatives. thieme-connect.com
Reductive Amination: The amine can be synthesized via reductive amination of the corresponding ketone, 1,4-Dioxaspiro[4.4]nonan-6-one. Conversely, it can participate in reactions with aldehydes and ketones to form imines, which can be subsequently reduced.
Salt Formation: As a base, the amine group readily reacts with acids to form ammonium salts, such as hydrochlorides, which can improve solubility in polar solvents.
Stability and Ring-Opening Reactions of the 1,4-Dioxaspiro[4.4]nonane Core
The 1,4-dioxaspiro[4.4]nonane moiety is an ethylene glycol ketal of cyclopentanone. The stability of this spiroketal ring system is highly dependent on the pH of the medium.
Stability: The spiroketal is generally stable under neutral and basic conditions, allowing for a wide range of chemical modifications to be performed on the amine group without affecting the core structure. This stability is crucial for its utility as a protected ketone in multi-step syntheses. The conformational rigidity and stability of the spiroketal are also influenced by stereoelectronic factors like the anomeric effect, which involves the interaction between an oxygen lone pair and an adjacent anti-bonding C-O orbital. smolecule.com
Ring-Opening Reactions: Under acidic conditions, the ketal is labile and can undergo hydrolysis to regenerate the parent ketone (cyclopentanone) and ethylene glycol. This deprotection is a common strategy in synthetic chemistry. The rate and ease of this ring-opening reaction can be controlled by the strength of the acid, temperature, and solvent. csic.esresearchgate.net For instance, selective deketalization of similar tetraoxadispiro compounds has been achieved using acetic acid, demonstrating that controlled ring-opening is possible. researchgate.net In some cases, prolonged treatment with acid can lead to further rearrangements beyond simple deprotection. csic.es Studies on related spiroketal systems show that decomposition can occur under certain reaction conditions, highlighting the fine balance required to maintain the integrity of the spirocyclic core during transformations. rsc.org
Selective Functionalization and Derivatization Pathways
The orthogonal reactivity of the amine and the spiroketal allows for the selective functionalization of 1,4-Dioxaspiro[4.4]nonan-6-amine. Chemists can target one group while leaving the other intact by choosing appropriate reaction conditions.
N-Functionalization: The most common derivatization pathway involves the amine group. Its nucleophilicity allows for selective reactions under conditions that preserve the acid-sensitive spiroketal. Asymmetric phase-transfer catalysis has been employed to alkylate N-protected glycine (B1666218) esters with bromoalkylated spirocycles to produce precursors to cyclic amino acids, demonstrating high selectivity. rsc.orgsakura.ne.jp
Synthesis of Derivatives: A variety of derivatives have been synthesized, showcasing the versatility of this scaffold. For example, coupling with a thiophene-containing intermediate can produce urea derivatives. smolecule.com The synthesis of propylamine (B44156) derivatives has also been reported. nih.gov These examples underscore the ability to introduce diverse functionalities, which is particularly valuable in the construction of libraries of compounds for drug discovery.
The following table summarizes selected derivatization reactions starting from precursors or the amine itself.
| Precursor/Starting Material | Reagent(s) | Product Type | Reference(s) |
| N-(Diphenylmethylene)glycine ester + Bromoalkylated 1,4-dioxaspiro[4.4]nonane | Chiral phase-transfer catalyst, CsOH | Alkylated amino acid ester | rsc.orgsakura.ne.jp |
| 1,4-Dioxaspiro[4.4]nonan-6-amine | 4-Methoxyphenethylamine, Triphosgene | Urea derivative | |
| 1,4-Dioxaspiro[4.4]nonan-6-yl)methanol | Methanesulfonyl chloride, Triethylamine | Mesylate for further substitution | google.com |
Mechanistic Studies of Key Synthetic and Transformation Reactions
Understanding the mechanisms of reactions involving 1,4-Dioxaspiro[4.4]nonan-6-amine and its parent scaffold is crucial for optimizing existing synthetic routes and designing new ones. Research has focused on catalytic pathways and the potential for intramolecular rearrangements.
Catalysis plays a pivotal role in the synthesis and transformation of spirocyclic compounds, offering efficient and selective routes. researchgate.net Both metal- and organo-catalysis have been successfully applied.
Organocatalysis: Asymmetric phase-transfer catalysis using chiral quaternary ammonium salts has been effectively used in the alkylation of glycine esters with electrophiles containing the 1,4-dioxaspiro[4.4]nonane framework. sakura.ne.jp These reactions proceed with high enantioselectivity, and mechanistic studies point to the formation of a chiral ion pair between the catalyst and the enolate of the glycine ester, which directs the approach of the electrophile. sakura.ne.jp
Metal Catalysis:
Gold Catalysis: Gold(I) catalysts are known to be highly effective in activating alkynes toward nucleophilic attack. researchgate.net In the synthesis of related 1,6-dioxaspiro[4.4]nonan-2-one derivatives, a gold(I) complex, in conjunction with a chiral phosphoric acid, catalyzes a one-pot, three-component reaction between ω-alkynols, anilines, and glyoxylic acid. uniovi.es The proposed mechanism involves the gold catalyst activating the alkyne, followed by an intramolecular cyclization.
Rhodium Catalysis: Chiral dirhodium(II) catalysts have been utilized in enantioselective cyclopropanation-rearrangement cascade reactions to generate chiral spiroketals. nih.govacs.org
Palladium Catalysis: Palladium catalysts are used for various transformations, including cross-coupling reactions to functionalize the amine group thieme-connect.com and intramolecular allylation reactions to form spiro-diketopiperazines. acs.org The mechanism of the latter involves the formation of a π-allyl palladium intermediate, which is then attacked by an intramolecular nucleophile.
Spiroketal systems are susceptible to rearrangement reactions, often driven by the desire to achieve greater thermodynamic stability.
Acid-Catalyzed Rearrangements: Studies on steroidal spiroketals, which share the dioxaspiro core, have shown that acid catalysis can induce epimerization at the spirocenter (C-22 in their case). csic.es This rearrangement proceeds through a stabilized oxycarbenium ion intermediate. Kinetically formed isomers can be converted into their more thermodynamically stable counterparts upon prolonged exposure to acid. csic.es In some instances, this can even lead to a change in ring size, for example, from a dioxaspiro[4.4]nonane system to a more stable dioxaspiro[4.5]decane system. csic.es
Epoxidation-Triggered Rearrangements: A fascinating rearrangement has been observed when spiroketals containing an enol ether are subjected to epoxidation. url.edunih.gov The strain of the newly formed epoxide ring can trigger a cascade of bond migrations that completely remodels the carbon skeleton, effectively turning the molecule "inside out". url.edunih.gov While not demonstrated on 1,4-Dioxaspiro[4.4]nonan-6-amine itself, this highlights the latent reactivity within the spiroketal framework that can be unlocked by specific chemical triggers.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving 1,4-Dioxaspiro[4.4]nonan-6-amine
Achieving high levels of selectivity is paramount in modern organic synthesis. The structure of 1,4-Dioxaspiro[4.4]nonan-6-amine presents several challenges and opportunities in this regard.
Chemoselectivity: As previously discussed, the differential reactivity of the amine group (nucleophilic, basic) and the spiroketal (stable to base, labile to acid) is the foundation of chemoselectivity. It is possible to perform a wide range of reactions on the amine, such as acylation or alkylation, under basic or neutral conditions without disturbing the ketal protecting group.
Regioselectivity: While the parent amine has limited sites for regiochemical ambiguity, the synthesis of substituted spirocycles often requires high regiocontrol. For example, in multicomponent reactions to build complex spiro frameworks, controlling which nucleophile and electrophile react at specific positions is a significant challenge, though catalytic systems have been developed to address this. researchgate.net
Stereoselectivity: The C6 carbon bearing the amine is a stereocenter, and the spiro carbon itself is a quaternary stereocenter. This opens the door to diastereomeric and enantiomeric isomers.
Diastereoselectivity: In reactions involving the formation of a new stereocenter, the existing stereocenter at C6 can influence the outcome. For instance, the diastereoselective reduction of N-tert-butanesulfinylketimines has been shown to be a powerful method for controlling stereochemistry in the synthesis of chiral amines. acs.org
Enantioselectivity: The enantioselective synthesis of molecules containing the 1,4-dioxaspiro[4.4]nonane scaffold is an active area of research. Catalytic asymmetric methods are key to achieving high enantiomeric excess (ee). The use of chiral phase-transfer catalysts for alkylation has yielded products with virtually complete enantioselectivity (up to 99% ee). sakura.ne.jp Similarly, rhodium-catalyzed cascade reactions have produced spiroketals with excellent chirality retention (>95% ee). acs.org
The following table presents data on the stereoselectivity of selected catalytic reactions.
| Reaction Type | Catalyst System | Substrate(s) | Selectivity Outcome | Reference(s) |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst (S)-2a / CsOH | Glycine ester 1 + Alkyl bromide 3a | 99% ee | sakura.ne.jp |
| Cyclopropanation-Rearrangement | Chiral Rh(II) catalyst / TBAF | Exocyclic vinyl substrates + Enoldiazoacetates | >95% ee | nih.govacs.org |
| Intramolecular Tsuji-Trost Allylation | Pd₂(dba)₃ / Chiral Ligand L4 | Allylic carbonate precursor 2aa | 92% yield, 95% ee | acs.org |
Spectroscopic and Structural Elucidation of 1,4 Dioxaspiro 4.4 Nonan 6 Amine and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail regarding the connectivity and spatial arrangement of atoms. For 1,4-Dioxaspiro[4.4]nonan-6-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.
High-Resolution ¹H and ¹³C NMR Analysis
The ¹H NMR spectrum of 1,4-Dioxaspiro[4.4]nonan-6-amine is expected to exhibit distinct signals corresponding to the protons of the two five-membered rings and the amine group. The protons of the dioxolane ring, being adjacent to electronegative oxygen atoms, would appear at a lower field (higher chemical shift) compared to the protons of the cyclopentane (B165970) ring. The methine proton at the 6-position, bonded to the carbon bearing the amine group, would also be shifted downfield. The amine protons typically appear as a broad singlet, the chemical shift and appearance of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, the spiro carbon, being a quaternary carbon bonded to two oxygen atoms, is expected to have a characteristic chemical shift in the range of 100-120 ppm. The carbons of the dioxolane ring will also be significantly deshielded by the adjacent oxygen atoms. The carbon atom at the 6-position, attached to the nitrogen atom of the amine group, will also show a downfield shift.
A representative, hypothetical dataset for 1,4-Dioxaspiro[4.4]nonan-6-amine is presented in the tables below, based on data from analogous spirocyclic compounds. nih.govmdpi.comnih.govrsc.orgresearchgate.net
Table 1: Hypothetical ¹H NMR Data for 1,4-Dioxaspiro[4.4]nonan-6-amine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.90 | m | 4H | -O-CH₂-CH₂-O- |
| ~3.50 | m | 1H | H-6 |
| ~2.0-1.6 | m | 8H | Cyclopentane ring protons |
| ~1.50 | br s | 2H | -NH₂ |
Table 2: Hypothetical ¹³C NMR Data for 1,4-Dioxaspiro[4.4]nonan-6-amine
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~115.0 | C | C-5 (Spiro carbon) |
| ~65.0 | CH₂ | -O-CH₂-CH₂-O- |
| ~55.0 | CH | C-6 |
| ~38.0 | CH₂ | Cyclopentane ring carbons |
| ~24.0 | CH₂ | Cyclopentane ring carbons |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment
While 1D NMR provides initial information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the complex spectra of spirocyclic systems. nih.govbeilstein-journals.orgacs.orgresearchgate.netsdsu.edunih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivities within the cyclopentane and dioxolane rings. Cross-peaks in the COSY spectrum would confirm the neighboring protons in each ring system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.50 ppm would show a correlation to the carbon signal at ~55.0 ppm, confirming the assignment of C-6 and H-6. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the spiro carbon (C-5), which would show correlations to the protons on the adjacent carbons of both rings. nih.govsdsu.edunih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded. For derivatives of 1,4-Dioxaspiro[4.4]nonan-6-amine with substituents, NOESY can establish the relative configuration of these substituents. For instance, NOE correlations between protons on the same face of the cyclopentane ring would be observed. nih.govacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two techniques are often complementary. mt.comksu.edu.salibretexts.org
The IR spectrum of 1,4-Dioxaspiro[4.4]nonan-6-amine would be expected to show characteristic absorption bands for the amine and ether functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ region. The prominent C-O stretching vibrations of the dioxolane ring would be visible as strong bands in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the aliphatic rings would appear just below 3000 cm⁻¹.
Raman spectroscopy, which relies on changes in polarizability, would be particularly sensitive to the symmetric vibrations of the carbon backbone of the spirocyclic system. While IR is strong for polar bonds like C-O and N-H, Raman can provide clearer information on the C-C bond vibrations within the rings.
Table 3: Expected Vibrational Frequencies for 1,4-Dioxaspiro[4.4]nonan-6-amine
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-3500 | -NH₂ | N-H stretching |
| 2850-2960 | C-H | C-H stretching |
| 1590-1650 | -NH₂ | N-H bending (scissoring) |
| 1000-1300 | C-O | C-O stretching |
| 1020-1250 | C-N | C-N stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. jove.comwhitman.edumiamioh.edujove.com For 1,4-Dioxaspiro[4.4]nonan-6-amine (C₇H₁₃NO₂), the molecular weight is 143.18 g/mol .
In accordance with the nitrogen rule, the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an odd m/z value of 143. The fragmentation of cyclic amines is often initiated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. For 1,4-Dioxaspiro[4.4]nonan-6-amine, this could involve the cleavage of the C5-C6 or C6-C7 bond. The loss of the amine group or parts of the cyclopentane ring would lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the structure. researchgate.net
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. ntu.edu.twrsc.orgresearchgate.net
For derivatives of 1,4-Dioxaspiro[4.4]nonan-6-amine, X-ray analysis would reveal the precise conformation of the two five-membered rings. The cyclopentane ring in a spiro[4.4]nonane system typically adopts an envelope or a twisted conformation to minimize steric strain. smolecule.com The dioxolane ring also has a non-planar conformation. In cases where chiral derivatives are synthesized, X-ray crystallography of a single enantiomer allows for the unambiguous determination of its absolute configuration. It is important to note that obtaining single crystals suitable for X-ray diffraction can be challenging, and in such cases, alternative techniques like microcrystal electron crystallography may be employed.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses techniques such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), which are sensitive to the chiral nature of molecules. nih.govbeilstein-journals.orgresearchgate.netiucr.orgmetu.edu.tr These methods are crucial for determining the enantiomeric excess (ee) and can also be used to assign the absolute configuration of chiral spirocyclic compounds.
For a chiral derivative of 1,4-Dioxaspiro[4.4]nonan-6-amine, the CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be determined. Furthermore, the magnitude of the CD signal is proportional to the enantiomeric excess of the sample.
Computational Chemistry and Theoretical Studies of 1,4 Dioxaspiro 4.4 Nonan 6 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular geometry of spirocyclic systems. For structures related to 1,4-Dioxaspiro[4.4]nonan-6-amine, DFT methods have been successfully applied to predict key structural and energetic parameters.
For instance, in the closely related compound 1-oxaspiro[4.4]nonan-6-amine, quantum mechanical calculations at the B3LYP/6-311+G(d,p) level of theory revealed a significant energy difference of 14.7 kJ/mol between the R and S configurations at the C6-amine position, with the R configuration being more stable. These calculations also showed that the introduction of the amine group at the C6 position increases the ring strain by 9.3 kJ/mol compared to the unsubstituted spiro[4.4]nonane parent molecule. This increased strain is attributed to electronic repulsion between the lone pairs of the nitrogen and the oxygen atoms within the spiro system.
For the 1,4-Dioxaspiro[4.4]nonane scaffold itself, studies correlating 13C and 17O NMR chemical shifts with dihedral energies have provided deep insights into the non-bonding interactions that govern its geometry. researchgate.net The chemical shift of the spiro carbon, in particular, is a sensitive probe of the torsional strain within the molecule. researchgate.net The geometry of the 1,4-dioxaspiro[4.4]nonane unit is characterized by a chiral arrangement, which has been confirmed by X-ray analysis of derivatives like (R,R)-(−)-trans-2,3-bis(hydroxydiphenylmethyl)-1,4-dioxaspiro[4.4]nonane. acs.org
Table 1: Calculated and Experimental Geometric Parameters for Related Spiro[4.4]nonane Systems
| Parameter | Compound | Value | Method |
|---|---|---|---|
| Energy Difference (R vs. S config.) | 1-oxaspiro[4.4]nonan-6-amine | 14.7 kJ/mol | DFT (B3LYP/6-311+G(d,p)) |
| Increased Ring Strain (vs. parent) | 1-oxaspiro[4.4]nonan-6-amine | 9.3 kJ/mol | DFT (B3LYP/6-311+G(d,p)) |
The presence of two oxygen atoms in the 1,4-dioxaspiro[4.4]nonane system, compared to a mono-oxygenated analogue, is expected to increase the electron density, which can alter the compound's stability and hydrogen-bonding capacity.
Conformational Analysis and Energy Landscapes
The conformational rigidity of spirocycles is a key feature for their use in drug design, as it reduces the entropic penalty upon binding to a protein target. researchgate.net The 1,4-Dioxaspiro[4.4]nonan-6-amine scaffold consists of two five-membered rings, a cyclopentane (B165970) and a 1,3-dioxolane (B20135) ring, fused at a central spirocarbon. The cyclopentane ring typically adopts an envelope or twist conformation, while the dioxolane ring also has a twisted conformation.
Conformational analysis of related spiro systems provides insight into the likely behavior of 1,4-Dioxaspiro[4.4]nonan-6-amine. In substituted 1,4-oxazaspiro[4.5]decanes, a chair-like conformation for the six-membered ring with the substituent in an equatorial position is preferred. researchgate.net For the spiro[4.4]nonane system, steric hindrance from the spiro junction is a dominant factor. In 1-oxaspiro[4.4]nonan-6-amine, this steric hindrance forces the amine group to exist almost exclusively in the R-configuration.
The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates. For flexible molecules, this landscape can have multiple energy minima corresponding to different stable conformers. acs.org For rigid molecules like spirocycles, the energy landscape is often simpler, but still critical for understanding their dynamic behavior. The analysis of dihedral energies through computational methods helps to map these landscapes and identify the most stable conformations and the energy barriers between them. researchgate.net
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. acs.org DFT calculations are frequently used to map the potential energy surface of a reaction, providing activation energies and reaction energies that explain selectivity and reactivity.
For the synthesis of spiroketals, the mechanism of metal-catalyzed spiroketalization has been explored using DFT. researchgate.net In one study, the energies of transition states, intermediates, reactants, and products were calculated to understand the regioselectivity of the cyclization of an alkyne diol. researchgate.net The analysis was supported by Frontier Molecular Orbital (FMO) theory to explain electronic interactions. researchgate.net
Similarly, the mechanism of amine-catalyzed reactions can be elucidated. For reactions involving 1,4-Dioxaspiro[4.4]nonan-6-amine, computational studies could predict the pathways for its synthesis or its subsequent functionalization. For example, the cyclization to form the spiroketal framework can be modeled to understand stereochemical outcomes. The amine group can act as a nucleophile or a directing group in various transformations, and theoretical elucidation of the transition states would be key to predicting product formation and optimizing reaction conditions.
Table 2: Computational Methods in Reaction Mechanism Elucidation
| Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of stationary point energies | Activation energies, reaction thermodynamics, potential energy surfaces |
| Transition State Search Algorithms | Locating transition state structures | Geometry of highest energy point along reaction coordinate, understanding bond formation/breaking |
| Intrinsic Reaction Coordinate (IRC) | Connecting transition state to reactants and products | Confirmation of the reaction pathway |
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of processes like folding, binding, and conformational transitions. acs.org
For spiro compounds, MD simulations can be used to explore the accessible conformations and the transitions between them. In analogous spiro[4.4]nonane systems, simulations have shown low-energy barriers for transitions between different conformers. The flexibility and dynamic behavior of the cyclopentane and dioxolane rings, as well as the orientation of the amine substituent, can be modeled. These simulations can reveal the populations of different conformational states and the timescales of their interconversion.
Advanced techniques such as machine learning molecular dynamics (MLMD) are now being employed to study complex systems, including those containing amines, to gain a deeper understanding of dynamic solvation structures and interfacial kinetics. researchgate.net Applying MD simulations to 1,4-Dioxaspiro[4.4]nonan-6-amine in different environments (e.g., in vacuum, in solution) would provide a detailed picture of its conformational flexibility, which is crucial for understanding its interactions with biological targets or its role in materials.
In Silico Property Predictions for Scaffold Design (e.g., TPSA, LogP, H-bond parameters)
The design of molecules for applications in drug discovery and materials science relies heavily on the prediction of key physicochemical properties. researchgate.net In silico tools allow for the rapid calculation of properties that are critical for a molecule's behavior, such as its solubility, permeability, and ability to form hydrogen bonds. The spiroketal scaffold is considered a privileged structure in drug discovery, and modifying it allows for the fine-tuning of these properties. researchgate.net
For the closely related compound 1,4-Dioxaspiro[4.4]nonane-6-propylamine , several key properties have been computed, providing a strong indication of the expected properties for 1,4-Dioxaspiro[4.4]nonan-6-amine.
Table 3: Predicted Physicochemical Properties for 1,4-Dioxaspiro[4.4]nonane-6-propylamine
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 185.26 g/mol | PubChem |
| XLogP3-AA (LogP) | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | PubChem |
Data for the 6-propylamine derivative (PubChem CID: 44149877) serves as a close analog.
The predicted LogP value of 0.6 suggests that the compound has good aqueous solubility. The Topological Polar Surface Area (TPSA) is a key predictor of drug transport properties, particularly for oral bioavailability and blood-brain barrier penetration. A TPSA of 44.5 Ų is well within the range considered favorable for good cell permeability. The presence of both hydrogen bond donors (the amine group) and acceptors (the ether oxygens and the amine nitrogen) indicates that the molecule can participate in specific interactions with biological targets. These in silico predictions highlight the potential of the 1,4-Dioxaspiro[4.4]nonan-6-amine scaffold as a versatile building block for creating molecules with desirable drug-like properties.
Applications of 1,4 Dioxaspiro 4.4 Nonan 6 Amine As a Building Block and Scaffold in Research
Role as a Versatile Synthetic Building Block in Organic Synthesis
The 1,4-dioxaspiro[4.4]nonane core is a recurring motif in synthetic chemistry, prized for its ability to introduce specific structural and stereochemical features into larger molecules. As a functionalized derivative, 1,4-Dioxaspiro[4.4]nonan-6-amine serves as a versatile building block for the synthesis of more complex organic compounds, including potential pharmaceuticals and agrochemicals. The amine functionality provides a convenient handle for a wide range of chemical transformations, such as amide bond formation, alkylation, and arylation, allowing chemists to readily incorporate the spirocyclic core into diverse molecular architectures.
Derivatives of the 1,4-dioxaspiro[4.4]nonane scaffold are utilized as intermediates in the synthesis of bioactive compounds and specialty chemicals. For instance, related structures like (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol and 1,4-Dioxaspiro[4.4]non-6-ene are employed as precursors in multi-step syntheses. chemscene.com The spiroketal portion of the molecule often functions as a protected ketone, which can be deprotected under specific acidic conditions, adding another layer of synthetic utility. This strategic use allows for the manipulation of other parts of the molecule while the ketone is masked, a common tactic in the synthesis of complex natural products.
| Building Block | Application/Use | Reference |
| 1,4-Dioxaspiro[4.4]nonan-6-amine | Heterocyclic and chiral building block for asymmetric synthesis. | bldpharm.com |
| 1,4-Dioxaspiro[4.4]nonan-6-ol | Intermediate in the synthesis of spiroketal-based natural products and for chiral resolution. | |
| 1,4-Dioxaspiro[4.4]non-6-ene | Building block for complex organic molecules, including pharmaceuticals and agrochemicals; used in polymer production. | |
| 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenethyl)urea | Investigated as a bioactive compound and used as a building block for more complex molecules. |
Chiral Building Block in Asymmetric Synthesis
Chirality is a critical aspect of medicinal chemistry, as the different enantiomers of a drug can have vastly different biological activities. 1,4-Dioxaspiro[4.4]nonan-6-amine is classified as a chiral building block, making it particularly valuable in the field of asymmetric synthesis. bldpharm.com Its inherent chirality can be used to control the stereochemical outcome of reactions, guiding the formation of specific stereoisomers of the target molecule.
The synthesis of enantiomerically pure compounds often relies on starting with a chiral precursor, or "chiral pool" synthesis. Functionalized spiroketals, such as derivatives of 1,4-Dioxaspiro[4.4]nonan-6-amine, are employed for this purpose. For example, chiral spiroketal alcohols are used as intermediates in pharmaceutical synthesis and as resolving agents in asymmetric catalysis. Research has demonstrated the synthesis of chiral spiroketal compounds through catalytic asymmetric methods, highlighting the importance of these scaffolds. researchgate.net The modular synthesis of biologically active probes, such as phosphatidic acid analogues, has been achieved using chiral dioxaspiro[4.4]nonane derivatives, further underscoring their utility in creating stereochemically defined molecules for biological investigation. nih.gov
Development of Diverse Chemical Libraries through Parallel and Combinatorial Synthesis
The search for new drug candidates often involves screening large collections of compounds, known as chemical libraries, for biological activity. Spirocyclic scaffolds are increasingly sought after for these libraries because their three-dimensional nature provides access to a broader region of chemical space compared to flat, aromatic structures. researchgate.net The preparation of novel spirocyclic scaffolds is often geared towards their use in parallel synthesis, a technique that allows for the rapid creation of a large number of related compounds. researchgate.net
1,4-Dioxaspiro[4.4]nonan-6-amine is an ideal scaffold for such libraries. The amine group serves as a point of diversification, where a wide array of different chemical groups (e.g., carboxylic acids, sulfonyl chlorides) can be attached. This allows for the generation of a library of compounds where the spiroketal core remains constant, but the appended functionalities vary. This approach, central to combinatorial chemistry, enables the systematic exploration of how different substituents affect biological activity. google.com Methodologies like "synthetic fermentation" are being developed to generate complex molecules and libraries under mild aqueous conditions, often without the need for protecting groups, which can streamline the synthesis of diverse compound collections for biological screening. ethz.ch
Incorporation into Natural Product Analogs and Bio-inspired Scaffolds
The spiroketal moiety is a key structural feature in a wide array of bioactive natural products. researchgate.net Notable examples include the phainanoids, a class of highly modified triterpenoids that exhibit exceptionally potent immunosuppressive activities. nih.gov These complex molecules incorporate unique spirocyclic systems, and synthetic efforts toward their core structure often involve the construction of dioxaspiro[4.4]nonane motifs. researchgate.netnih.gov
The 1,6-dioxaspiro[4.4]nonane framework, a constitutional isomer of the 1,4-dioxaspiro system, is also prevalent in nature, particularly as a core component of insect pheromones. researchgate.netacs.org For instance, chalcogran, the aggregation pheromone of the bark beetle, possesses this spiroketal structure. researchgate.net The synthesis of these natural products and their analogs often utilizes spiroketal building blocks to construct the characteristic core. The availability of scaffolds like 1,4-Dioxaspiro[4.4]nonan-6-amine provides chemists with a starting point for creating novel analogs of these important natural products.
| Natural Product Class | Core Motif | Biological Relevance | Reference |
| Phainanoids | 5,5-Spirocyclic system | Potent immunosuppressive agents. | researchgate.netnih.gov |
| Insect Pheromones (e.g., Chalcogran) | 1,6-Dioxaspiro[4.4]nonane | Chemical communication, aggregation. | researchgate.netacs.org |
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to medicinal chemistry. mdpi.com By systematically modifying a lead compound's structure and observing the effects on its potency, researchers can identify which parts of the molecule are essential for its function. acs.org
The 1,4-dioxaspiro[4.4]nonane scaffold is an excellent platform for SAR studies. Starting with a core like 1,4-Dioxaspiro[4.4]nonan-6-amine, chemists can synthesize a series of analogs by attaching different functional groups to the amine. These analogs can then be tested in in-vitro assays to determine their biological effects. For example, research on spiro-1,2,4-trioxolane antimalarials involved creating a series of analogs to establish a workable SAR, demonstrating that the peroxide bond was key to activity. acs.org Similarly, chiral dioxaspiro[4.4]nonane derivatives have been used to create probes to study protein binding, where the analogs showed comparable binding properties to the natural lipid, validating their use in studying cellular processes. nih.gov
Potential Applications in Advanced Materials Science
While the primary research focus for 1,4-Dioxaspiro[4.4]nonan-6-amine and its relatives has been in medicinal chemistry and organic synthesis, the unique properties of spirocyclic compounds also suggest potential applications in materials science. ontosight.ai The rigid, three-dimensional structure of the spiroketal can impart desirable characteristics to polymers and other materials.
For example, incorporating spirocyclic structures into polymer backbones can enhance thermal stability and reduce shrinkage during curing processes, properties that are valuable in applications like photolithography. Furthermore, derivatives of the 1,4-dioxaspiro[4.4]nonane scaffold have been investigated for their potential use as biolubricants, owing to their chemical properties and potential biodegradability. The amine functionality of 1,4-Dioxaspiro[4.4]nonan-6-amine provides a reactive site for polymerization or for grafting the molecule onto surfaces to modify their properties, opening avenues for the development of new advanced materials.
In Vitro Biological Activity and Structure Activity Relationship Sar Studies
Assessment of In Vitro Enzyme Interactions and Binding Affinities
Direct studies on the enzyme interactions and binding affinities of 1,4-Dioxaspiro[4.4]nonan-6-amine are not extensively documented in publicly available literature. However, research on closely related analogues provides insight into the potential of the 1,4-dioxaspiro[4.4]nonane scaffold. For instance, a study on jasmonate derivatives, which included a (1,4-dioxaspiro[4.4]nonan-7-yl)acetate, involved molecular modeling to understand its interaction with the multicomponent receptor complex of JA-Ile (2) db-thueringen.de. Although this is an isomer with a different functional group, it highlights that the spirocyclic core can be accommodated in protein binding pockets db-thueringen.de. The primary amine group of 1,4-Dioxaspiro[4.4]nonan-6-amine is expected to be a key site for interactions, capable of forming hydrogen bonds and salt bridges with enzyme residues.
In Vitro Studies on the Modulation of Cellular Pathways
Investigations into how 1,4-Dioxaspiro[4.4]nonan-6-amine modulates cellular pathways are still in a nascent stage. The aforementioned research on jasmonate analogues containing the 1,4-dioxaspiro[4.4]nonane moiety demonstrated involvement in plant signaling pathways db-thueringen.de. This suggests that compounds with this scaffold have the potential to act as signaling molecules and modulate cellular functions, although the specific pathways affected by the title amine in human or microbial cells have yet to be elucidated.
Investigations into In Vitro Antimicrobial Potential
There is currently a lack of specific studies reporting the in vitro antimicrobial activity of 1,4-Dioxaspiro[4.4]nonan-6-amine. However, the broader class of spiro compounds is known for its antimicrobial potential. Related research into DPD-analogues, which are not structurally similar but are also aimed at combating antimicrobial resistance, focuses on the inhibition of quorum sensing pathways, a strategy that could theoretically be explored for derivatives of 1,4-Dioxaspiro[4.4]nonan-6-amine unipv.it.
Research on In Vitro Antiviral Properties
Specific in vitro antiviral testing of 1,4-Dioxaspiro[4.4]nonan-6-amine has not been reported in the reviewed scientific literature. While some complex spiro compounds have shown promise as antiviral agents, this activity has not been specifically linked to the 1,4-Dioxaspiro[4.4]nonan-6-amine structure.
Evaluation of In Vitro Anticancer Activity
The in vitro anticancer activity of 1,4-Dioxaspiro[4.4]nonan-6-amine has not been specifically evaluated in available research. The field of medicinal chemistry has seen the development of various spirocyclic compounds for cancer treatment, but data on the cytotoxicity of this particular amine against cancer cell lines is not present in the current literature.
Detailed Structure-Activity Relationship (SAR) Analysis Derived from In Vitro Biological Data
Given the limited in vitro biological data for the parent compound, a detailed Structure-Activity Relationship (SAR) analysis is speculative. However, a hypothetical SAR can be constructed based on common medicinal chemistry strategies. The core structure presents several points for modification to explore the impact on biological activity. Key areas for derivatization would include the primary amine at the C-6 position and the stereochemistry of the spirocyclic system.
An SAR study would typically involve synthesizing a library of analogues and assessing their activity. The table below illustrates a conceptual framework for such a study.
| Modification Site | Derivative Example | Structural Change | Hypothetical Impact on Activity | Rationale |
|---|---|---|---|---|
| C-6 Amine | N-methyl-1,4-dioxaspiro[4.4]nonan-6-amine | Primary to Secondary Amine | May increase or decrease activity | Alters hydrogen bonding capacity and introduces steric bulk. |
| C-6 Amine | N,N-dimethyl-1,4-dioxaspiro[4.4]nonan-6-amine | Primary to Tertiary Amine | Likely to decrease activity | Removes hydrogen bond donating ability, increases basicity and steric hindrance. |
| C-6 Amine | N-(1,4-dioxaspiro[4.4]nonan-6-yl)acetamide | Amine to Amide | Likely to decrease or abolish activity | Reduces basicity and changes electronic properties, potentially losing key ionic interactions. |
| Spiro-Carbon | Enantiomers (R vs. S) | Stereochemistry | May exhibit stereospecific activity | Biological targets are chiral and often show preferential binding to one enantiomer. |
This conceptual analysis is supported by general principles in medicinal chemistry, where rigid scaffolds like bicyclo[2.2.2]octane have been used to replace other cyclic moieties to improve pharmacokinetic properties in SAR studies soton.ac.uk.
Molecular Interaction Studies with Biological Targets (e.g., protein-ligand interactions)
Specific molecular docking studies for 1,4-Dioxaspiro[4.4]nonan-6-amine are not available. However, molecular modeling is a powerful tool to predict how this ligand might interact with a protein's binding site. The process involves using computational software to place the ligand into the active site of a target protein and calculate the most likely binding pose and energy.
Based on its structure, several key interactions can be predicted for 1,4-Dioxaspiro[4.4]nonan-6-amine:
Hydrogen Bonding : The primary amine (-NH2) is a crucial functional group, capable of acting as both a hydrogen bond donor and acceptor.
Ionic Interactions : If the target site contains an acidic residue (e.g., aspartic or glutamic acid), the basic amine group could be protonated and form a strong salt bridge.
Hydrophobic Interactions : The cyclopentane (B165970) ring of the spiro system provides a nonpolar surface for van der Waals and hydrophobic interactions.
Acceptor Sites : The two ether oxygens in the dioxolane ring can act as hydrogen bond acceptors.
The following table summarizes these potential interactions.
| Structural Feature of Ligand | Potential Interaction Type | Potential Interacting Partner on Protein |
|---|---|---|
| Primary Amine (-NH₂) | Hydrogen Bond Donor/Acceptor | Carbonyl backbones, Asp, Glu, Ser, Thr |
| Protonated Amine (-NH₃⁺) | Ionic Interaction (Salt Bridge) | Aspartic Acid, Glutamic Acid |
| Cyclopentane Ring | Hydrophobic / van der Waals | Leu, Val, Ile, Phe, Trp |
| Dioxolane Oxygens | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Asn, Gln |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
